molecular formula C6H14O B12380680 1-Hexanol-d2

1-Hexanol-d2

Cat. No.: B12380680
M. Wt: 104.19 g/mol
InChI Key: ZSIAUFGUXNUGDI-QDNHWIQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hexanol-d2, also known as deuterated 1-Hexanol, is a deuterium-labeled compound with the chemical formula C6H12D2O. It is a derivative of 1-Hexanol, where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in various studies due to its unique isotopic properties .

Preparation Methods

1-Hexanol-d2 can be synthesized through several methods:

Chemical Reactions Analysis

1-Hexanol-d2 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form hexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield hexane using reducing agents like lithium aluminium hydride.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. .

Scientific Research Applications

1-Hexanol-d2 is widely used in scientific research due to its deuterium labeling:

Mechanism of Action

The mechanism of action of 1-Hexanol-d2 involves its interaction with biological membranes. It is thought to intercalate within the acyl chains of the membrane, affecting membrane fluidity and function. This interaction can be studied using techniques like 2H NMR and radiolabel binding assays .

Comparison with Similar Compounds

1-Hexanol-d2 can be compared with other deuterated alcohols and similar compounds:

    1-Hexanol: The non-deuterated form, used in similar applications but lacks the isotopic labeling.

    1-Hexanol-d3: Another deuterated form with three deuterium atoms.

    1-Hexanol-d5: A more heavily deuterated form with five deuterium atoms.

    1-Hexanol-d11: The most heavily deuterated form with eleven deuterium atoms .

This compound is unique due to its specific deuterium labeling, making it particularly useful in studies requiring precise tracking of molecular interactions and transformations.

Properties

Molecular Formula

C6H14O

Molecular Weight

104.19 g/mol

IUPAC Name

5,6-dideuteriohexan-1-ol

InChI

InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D,2D

InChI Key

ZSIAUFGUXNUGDI-QDNHWIQGSA-N

Isomeric SMILES

[2H]CC([2H])CCCCO

Canonical SMILES

CCCCCCO

Origin of Product

United States

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